molecular formula C25H27N3O4S B10929338 methyl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B10929338
M. Wt: 465.6 g/mol
InChI Key: DAUSBWRTCKERGQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines several heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate lies in its combination of multiple heterocyclic systems, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

IUPAC Name

methyl 2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C25H27N3O4S/c1-32-25(31)21-17-8-4-2-5-9-19(17)33-23(21)27-22(29)15-11-12-16-18(14-15)26-20-10-6-3-7-13-28(20)24(16)30/h11-12,14H,2-10,13H2,1H3,(H,27,29)

InChI Key

DAUSBWRTCKERGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=C(C=C3)C(=O)N5CCCCCC5=N4

Origin of Product

United States

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